Cas no 1803887-35-5 (Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate)
Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate
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- Inchi: 1S/C14H15NO4/c1-2-19-14(18)8-12-7-10(9-15)3-4-11(12)5-6-13(16)17/h3-4,7H,2,5-6,8H2,1H3,(H,16,17)
- InChI Key: STXQXHXXZBJROZ-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=C(C#N)C=CC=1CCC(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 371
- XLogP3: 1.6
- Topological Polar Surface Area: 87.4
Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015022763-250mg |
Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate |
1803887-35-5 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
| Alichem | A015022763-500mg |
Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate |
1803887-35-5 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
| Alichem | A015022763-1g |
Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate |
1803887-35-5 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate
Research Briefing on Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate (CAS: 1803887-35-5) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate (CAS: 1803887-35-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This ester derivative, characterized by its carboxyethyl and cyano functional groups, exhibits unique physicochemical properties that make it a promising candidate for various applications, including drug discovery and medicinal chemistry. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, positioning it as a versatile building block for more complex molecules.
The synthesis of Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate has been optimized in recent work, with researchers achieving higher yields and purity through novel catalytic approaches. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient one-pot synthesis method using palladium-catalyzed coupling reactions, which significantly reduced the number of purification steps required. This advancement is particularly relevant for scaling up production while maintaining the compound's structural integrity, a critical factor for its potential pharmaceutical applications.
Structural analysis of Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate has revealed interesting conformational properties that may influence its biological activity. X-ray crystallography studies have shown that the molecule adopts a specific spatial arrangement that allows for potential interactions with biological targets. The carboxyethyl group provides a handle for further derivatization, while the cyano group contributes to the compound's electronic properties, making it a valuable scaffold for drug design. Computational modeling studies have predicted favorable binding affinities for certain enzyme targets, particularly in metabolic pathways.
In pharmacological research, preliminary investigations have explored the compound's potential as a precursor for bioactive molecules. A recent screening study identified derivatives of Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate that exhibited moderate inhibitory activity against inflammatory markers, suggesting possible applications in developing anti-inflammatory agents. The compound's ester functionality makes it particularly interesting as a prodrug candidate, with researchers investigating its metabolic stability and conversion rates in biological systems.
The safety profile and physicochemical characteristics of Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate have also been subjects of recent investigation. Stability studies under various pH conditions have demonstrated reasonable shelf life, while preliminary toxicological assessments indicate a favorable safety margin for further development. These findings support the compound's potential as a starting material for pharmaceutical applications where both stability and safety are paramount considerations.
Looking forward, research directions for Ethyl 2-(2-carboxyethyl)-5-cyanophenylacetate include exploring its full synthetic potential, investigating structure-activity relationships of its derivatives, and evaluating its performance in more complex biological systems. The compound's unique combination of functional groups offers multiple avenues for modification, making it a valuable tool for medicinal chemists working on targeted drug discovery projects. Continued research is expected to uncover additional applications for this versatile molecule in both chemical biology and pharmaceutical development.
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